

Physicochemical properties of 2-(1H-pyrazol-1-yl)ethanol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)ethanol

Cat. No.: B1585346

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-(1H-pyrazol-1-yl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, it possesses a unique combination of structural features that impart specific physicochemical properties. The presence of a hydroxyl group and the pyrazole moiety makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties of **2-(1H-pyrazol-1-yl)ethanol**, along with detailed experimental protocols for their determination, to support its application in research and development.

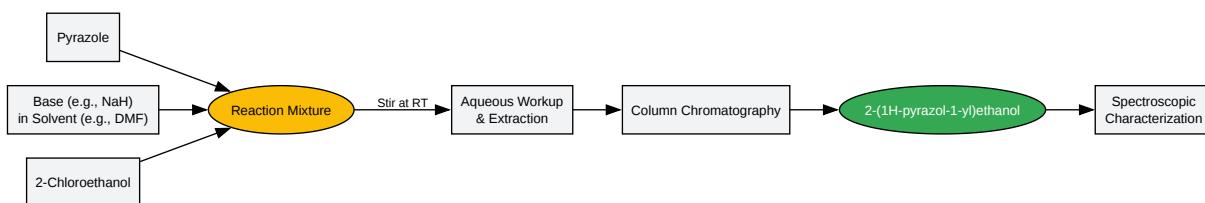
Molecular Structure and Physicochemical Profile

The structural arrangement of **2-(1H-pyrazol-1-yl)ethanol**, with its combination of a polar hydroxyl group and an aromatic pyrazole ring, governs its physical and chemical behavior.

Caption: Molecular structure of **2-(1H-pyrazol-1-yl)ethanol**.

Table 1: Physicochemical Properties of **2-(1H-pyrazol-1-yl)ethanol**

Property	Value	Source
CAS Number	6314-23-4	[3]
Molecular Formula	C ₅ H ₈ N ₂ O	[3]
Molecular Weight	112.13 g/mol	[3]
Physical Form	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in water and polar organic solvents (predicted)	[4] [5]
pKa	Data not available	


Synthesis and Characterization

A plausible synthesis of **2-(1H-pyrazol-1-yl)ethanol** involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A common method is the reaction of pyrazole with 2-chloroethanol or ethylene oxide.

Experimental Protocol for Synthesis

- Reaction Setup: To a solution of pyrazole (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Alkylating Agent: To the resulting solution, add 2-chloroethanol (1.2 equivalents) dropwise at 0 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
- Characterization: The structure and purity of the synthesized **2-(1H-pyrazol-1-yl)ethanol** should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(1H-pyrazol-1-yl)ethanol**.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for the successful application of **2-(1H-pyrazol-1-yl)ethanol** in drug development and other scientific endeavors.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Protocol:

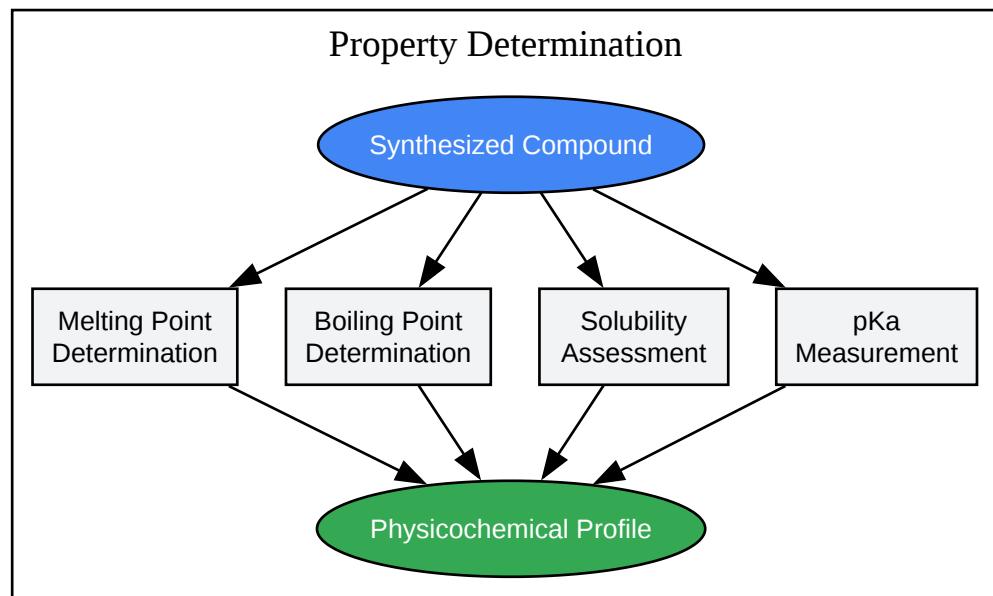
- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.[7]
- Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min).[8] The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point is a key property of a liquid and is dependent on atmospheric pressure.[9][10]

Protocol (Micro-boiling point method):

- Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- Heating: The test tube is heated in a suitable bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Observation: The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.


Solubility Determination

Solubility in various solvents provides insights into the polarity and potential for formulation of the compound.[11]

Protocol:

- Solvent Screening: A small, accurately weighed amount of the compound (e.g., 1-10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial.
- Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

- Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Caption: Workflow for determining key physicochemical properties.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its ionization state at different pH values.[\[12\]](#)

Protocol (Potentiometric Titration):

- Sample Preparation: A solution of the compound is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

- Analysis: The pKa is determined from the titration curve, often as the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **2-(1H-pyrazol-1-yl)ethanol**.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the ethanol side chain. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For instance, the methylene groups of the ethanol moiety adjacent to the nitrogen and the hydroxyl group will exhibit characteristic triplet signals.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300 cm⁻¹) and C-N and C=N stretching vibrations of the pyrazole ring.[13]
- Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of **2-(1H-pyrazol-1-yl)ethanol**, a compound of significant interest to the scientific community. By understanding and accurately measuring its properties through the outlined experimental protocols, researchers and drug development professionals can better utilize this versatile molecule in their respective fields. The provided methodologies and data serve as a foundational resource for the synthesis, characterization, and application of **2-(1H-pyrazol-1-yl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. thinksrs.com [thinksrs.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. phillysim.org [phillysim.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Integrative Profiling for BBB Permeability Using Capillary Electrophoresis, Experimental Physicochemical Parameters, and Ensemble Machine Learning [mdpi.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(1H-pyrazol-1-yl)ethanol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585346#physicochemical-properties-of-2-1h-pyrazol-1-yl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com